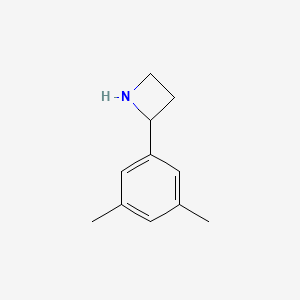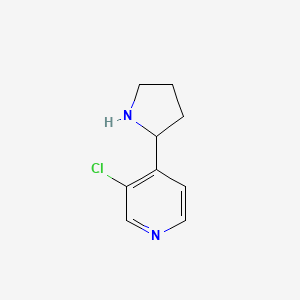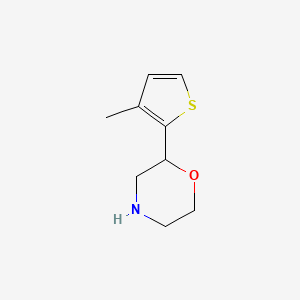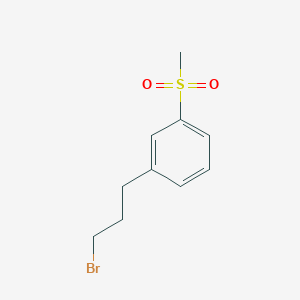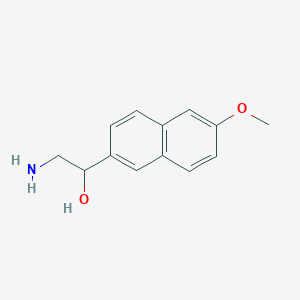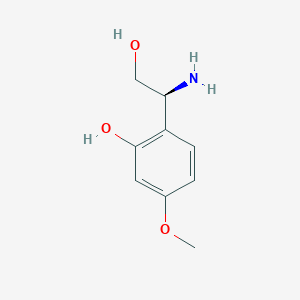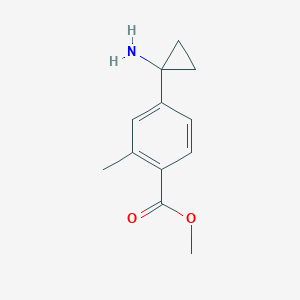
3-Cyclopropyl-4,4-difluorobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropyl-4,4-difluorobutanoic acid is an organic compound characterized by the presence of a cyclopropyl group and two fluorine atoms attached to a butanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-4,4-difluorobutanoic acid can be achieved through several methods. One common approach involves the alkylation of cyclopropyl cyanide followed by hydrolysis to yield the desired acid . Another method includes the use of cyclopropyl-substituted intermediates, which undergo further functionalization to introduce the difluorobutanoic acid moiety .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. These methods often employ robust reaction conditions and readily available starting materials to facilitate large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3-Cyclopropyl-4,4-difluorobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acid to alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and solvents to ensure selective transformations.
Major Products
Major products formed from these reactions include cyclopropyl-substituted ketones, alcohols, and various substituted butanoic acids, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-Cyclopropyl-4,4-difluorobutanoic acid has several applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-Cyclopropyl-4,4-difluorobutanoic acid involves its interaction with specific molecular targets and pathways. The cyclopropyl group imparts strain to the molecule, making it reactive and capable of participating in various chemical transformations. The fluorine atoms enhance the compound’s stability and influence its electronic properties, affecting its reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Cyclopropyl-4,4,4-trifluorobutanoic acid: Similar in structure but with an additional fluorine atom, leading to different reactivity and properties.
Cyclopropyl-substituted benzoxazines: These compounds share the cyclopropyl group but differ in their core structure and applications.
Uniqueness
3-Cyclopropyl-4,4-difluorobutanoic acid is unique due to its specific combination of a cyclopropyl group and two fluorine atoms, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C7H10F2O2 |
|---|---|
Molekulargewicht |
164.15 g/mol |
IUPAC-Name |
3-cyclopropyl-4,4-difluorobutanoic acid |
InChI |
InChI=1S/C7H10F2O2/c8-7(9)5(3-6(10)11)4-1-2-4/h4-5,7H,1-3H2,(H,10,11) |
InChI-Schlüssel |
GMTOCRNOGKEJDC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C(CC(=O)O)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



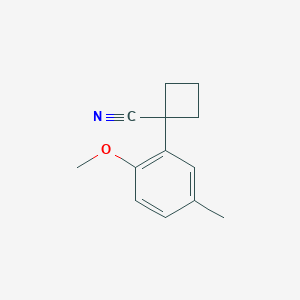

![1-{1,8-Diazaspiro[4.5]decan-1-yl}ethan-1-onedihydrochloride](/img/structure/B13601949.png)
